molecular formula C13H15NO B12440748 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde CAS No. 503544-95-4

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde

Cat. No.: B12440748
CAS No.: 503544-95-4
M. Wt: 201.26 g/mol
InChI Key: VQMWEQIVPYSFPO-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde is a heterocyclic organic compound that features a tetrahydropyridine ring substituted with a benzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of benzylamine with 4-pyridinecarboxaldehyde under acidic conditions, followed by reduction and cyclization to form the tetrahydropyridine ring . Another method includes the use of catalytic hydrogenation of benzyl-substituted pyridine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitrated or halogenated benzyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-3,6-dihydro-2H-pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMWEQIVPYSFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503544-95-4
Record name 1-benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde
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